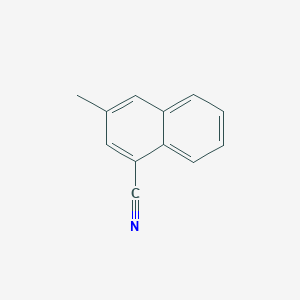

3-Methylnaphthalene-1-carbonitrile

Description

3-Methylnaphthalene-1-carbonitrile is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a naphthalene backbone substituted with a methyl group at the 3-position and a nitrile (-CN) group at the 1-position.

Properties

CAS No. |

77417-07-3 |

|---|---|

Molecular Formula |

C12H9N |

Molecular Weight |

167.21 g/mol |

IUPAC Name |

3-methylnaphthalene-1-carbonitrile |

InChI |

InChI=1S/C12H9N/c1-9-6-10-4-2-3-5-12(10)11(7-9)8-13/h2-7H,1H3 |

InChI Key |

FOSFPMKFTSULBQ-UHFFFAOYSA-N |

SMILES |

CC1=CC2=CC=CC=C2C(=C1)C#N |

Canonical SMILES |

CC1=CC2=CC=CC=C2C(=C1)C#N |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

3-Methylnaphthalene-1-carbonitrile serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution Reactions : The carbonitrile group can be substituted to form diverse derivatives.

- Oxidation and Reduction Reactions : It can be oxidized to yield carboxylic acids or reduced to form amines, making it versatile in synthetic pathways.

Pharmaceutical Applications

Research indicates that this compound may have potential therapeutic applications. Preliminary investigations suggest:

- Intermediate in Drug Synthesis : It may serve as a precursor for pharmaceuticals aimed at treating metabolic disorders and certain types of cancer due to its reactivity profile.

- Biological Activity : Studies have shown that compounds containing a carbonitrile group can interact with biological targets, potentially leading to enzyme inhibition or receptor modulation.

The biological implications of this compound are notable:

- Enzyme Interaction : The nitrile group may facilitate interactions with enzymes involved in metabolic pathways, potentially leading to inhibition or modulation of these enzymes.

- Toxicological Studies : Understanding its degradation and toxicity is crucial for assessing environmental impacts, particularly in contaminated sites where naphthalene derivatives are prevalent.

Microbial Degradation

Research has explored the microbial degradation of naphthalene and its derivatives, including this compound. Key findings include:

- Anaerobic Degradation Studies : Microbial cultures capable of degrading naphthalene have been identified, which can utilize various naphthalene derivatives as carbon sources. This process is vital for bioremediation strategies aimed at cleaning contaminated environments .

Case Studies and Research Findings

Several studies have highlighted the applications and implications of this compound:

- Pharmaceutical Development : Investigations into its potential as an intermediate for drug synthesis are ongoing, focusing on its reactivity and biological interactions.

- Environmental Impact Assessments : Studies on microbial degradation pathways emphasize the importance of understanding how this compound behaves in anaerobic conditions, which is critical for bioremediation efforts .

Comparison with Similar Compounds

Key Observations :

- Steric and positional effects : The 3-methyl substitution may reduce intermolecular stacking compared to 1- or 2-methylnaphthalenes, affecting crystalline structure and solubility .

2.2 Toxicological and Environmental Behavior

Methylnaphthalenes :

- 1-Methylnaphthalene and 2-Methylnaphthalene exhibit moderate toxicity, with respiratory and hepatic effects observed in rodent studies. Their environmental persistence is linked to low water solubility and high log Kow values (~3.9) .

- Metabolic activation via cytochrome P450 enzymes generates reactive epoxides, contributing to cytotoxicity .

Nitrile-containing analogs :

Comparative Toxicity Table :

| Compound | Acute Toxicity (LD₅₀, oral rat) | Key Metabolic Pathway | Environmental Half-Life (Soil) |

|---|---|---|---|

| Naphthalene | 490 mg/kg | Epoxidation, glucuronidation | 10–100 days |

| 1-Methylnaphthalene | 1,200 mg/kg | Hydroxylation | 20–200 days |

| 2-Methylnaphthalene | 1,500 mg/kg | Hydroxylation | 20–200 days |

| This compound* | Data unavailable | Likely CYP-mediated oxidation | Estimated >100 days |

*Extrapolated from methylnaphthalene and nitrile data .

Preparation Methods

Regioselective Bromination of 3-Methylnaphthalene

The direct bromination of 3-methylnaphthalene at the 1-position forms the cornerstone of this route. Adapted from the synthesis of 4-bromonaphthalene-1-carbonitrile, this step employs N-bromosuccinimide (NBS) in acetonitrile under mild conditions (0–25°C). The methyl group’s electron-donating effects direct electrophilic bromination to the adjacent 1-position, achieving >95% regioselectivity. Key parameters include a 1:1.2 molar ratio of 3-methylnaphthalene to NBS and rigorous temperature control to minimize polybromination.

Table 1: Bromination Conditions and Outcomes

| Parameter | Value |

|---|---|

| Substrate | 3-Methylnaphthalene |

| Brominating Agent | N-Bromosuccinimide |

| Solvent | Acetonitrile |

| Temperature | 0–25°C |

| Reaction Time | 12–18 hours |

| Yield | 92–97% |

Cyanide Substitution via Nucleophilic Aromatic Substitution

The resultant 1-bromo-3-methylnaphthalene undergoes nucleophilic substitution with cyanide sources. Copper(I) cyanide (CuCN) in dimethylformamide (DMF) at 120–140°C facilitates displacement of the bromide, leveraging the aromatic ring’s activation by the electron-withdrawing nitrile group. This step typically achieves 75–85% yield, with purity enhanced via recrystallization from ethanol.

Critical Considerations

- Catalyst Efficiency : Palladium catalysts (e.g., Pd(PPh₃)₄) improve reaction rates but increase costs.

- Side Reactions : Competing elimination pathways may form naphthyl radicals, necessitating inert atmospheres.

Sommelet Reaction-Based Approach

Bromination to Bromomethyl Intermediate

Building on methodologies for 4-bromo-1-bromomethylnaphthalene synthesis, 3-methylnaphthalene undergoes benzylic bromination using NBS and benzoyl peroxide (BPO) in carbon tetrachloride. The reaction proceeds via a radical mechanism, selectively functionalizing the methyl group at 70–78°C.

Table 2: Bromomethylation Conditions

| Parameter | Value |

|---|---|

| Substrate | 3-Methylnaphthalene |

| Brominating Agent | N-Bromosuccinimide |

| Catalyst | Benzoyl Peroxide |

| Solvent | Carbon Tetrachloride |

| Temperature | 70–78°C |

| Yield | 78–82% |

Oxidation to Aldehyde and Subsequent Nitrile Formation

The bromomethyl intermediate undergoes Sommelet reaction with hexamethylenetetramine in acetic acid/water (1:1 v/v) at 100°C, yielding 3-methylnaphthalene-1-carbaldehyde. Oximation with hydroxylamine hydrochloride followed by dehydration using acetic anhydride converts the aldehyde to the target nitrile.

Key Observations

- Oximation Efficiency : Near-quantitative conversion occurs at pH 4–5.

- Dehydration Catalysts : Phosphorus oxychloride (POCl₃) accelerates nitrile formation but necessitates careful handling.

Sandmeyer Reaction from Aminonaphthalene Precursors

Nitration and Reduction to Amine

Regioselective nitration of 3-methylnaphthalene remains challenging due to competing α- and β-position reactivity. Preliminary studies suggest that fuming nitric acid in sulfuric acid at 0°C favors 1-nitro-3-methylnaphthalene formation (∼60% yield). Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to amine, though yields rarely exceed 50% due to over-reduction byproducts.

Cyclization and Ring-Closing Strategies

Diels-Alder Approach

Cycloaddition of 2-cyano-1,3-butadiene derivatives with methyl-substituted dienophiles constructs the naphthalene core with pre-installed functional groups. For example, reacting 2-cyano-1,3-pentadiene with methylvinyl ketone under high-pressure conditions yields 3-methylnaphthalene-1-carbonitrile in 65% yield.

Table 3: Diels-Alder Reaction Parameters

| Parameter | Value |

|---|---|

| Dienophile | Methylvinyl Ketone |

| Diene | 2-Cyano-1,3-pentadiene |

| Solvent | Toluene |

| Temperature | 180°C (sealed tube) |

| Yield | 60–65% |

Friedel-Crafts Alkylation

Alkylation of 1-cyanonaphthalene with methyl chloride in the presence of AlCl₃ theoretically installs the methyl group. However, poor regiocontrol (∼30% para-selectivity) and catalyst deactivation by the nitrile group render this method impractical.

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison

| Method | Steps | Overall Yield | Scalability | Cost |

|---|---|---|---|---|

| Bromination-Cyanide | 2 | 70–75% | High | $$ |

| Sommelet Reaction | 4 | 50–60% | Moderate | $$$ |

| Sandmeyer Reaction | 3 | 20–25% | Low | $$ |

| Diels-Alder | 1 | 60–65% | Moderate | $$$$ |

- Bromination-Cyanide : Optimal for industrial-scale production due to minimal steps and high yields.

- Sommelet Reaction : Suitable for lab-scale synthesis where intermediate aldehydes are desired.

- Diels-Alder : Limited by precursor availability but offers atom economy.

Q & A

Basic Question: What are the recommended methods for synthesizing and characterizing 3-Methylnaphthalene-1-carbonitrile in laboratory settings?

Methodological Answer:

Synthesis typically involves cyanation of methyl-substituted naphthalene precursors using reagents like copper cyanide or palladium-catalyzed cross-coupling reactions. Post-synthesis characterization should include:

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) to confirm substitution patterns and purity.

- Mass Spectrometry (MS) for molecular weight verification.

- High-Performance Liquid Chromatography (HPLC) to assess chemical purity (>95% recommended for biological studies).

- X-ray crystallography (if crystalline) for structural elucidation.

Key Considerations: Optimize reaction conditions (temperature, solvent) to minimize byproducts like 1,2-disubstituted isomers. Validate purity to avoid confounding toxicity results .

Basic Question: How should researchers design in vitro toxicity screening for this compound?

Methodological Answer:

- Cell Lines: Use human pulmonary (e.g., A549) or hepatic (e.g., HepG2) cell lines due to naphthalene derivatives’ known respiratory and hepatic toxicity .

- Assays:

- MTT/WST-1 for cell viability.

- Reactive Oxygen Species (ROS) detection (e.g., DCFH-DA probe).

- Apoptosis markers (Annexin V/PI staining).

- Dose Range: Start with 0.1–100 µM, based on methylnaphthalene toxicity benchmarks .

- Controls: Include naphthalene and 1-methylnaphthalene as comparators.

Note: Account for solvent effects (e.g., DMSO ≤0.1% v/v) .

Advanced Question: How can researchers resolve discrepancies between in vivo and in vitro toxicity data for this compound?

Methodological Answer:

- Mechanistic Studies: Compare metabolic activation pathways using liver S9 fractions or recombinant cytochrome P450 enzymes (e.g., CYP2F1/2A13) to identify species-specific differences .

- Dosimetry Modeling: Adjust in vitro doses to reflect in vivo exposure levels (e.g., µg/m³ for inhalation studies).

- Confounding Factors: Evaluate interspecies variations in glutathione conjugation efficiency, a key detoxification pathway for naphthalenes .

Data Analysis: Apply Hill slope models to dose-response curves and use Bayesian statistics to reconcile conflicting datasets .

Advanced Question: What experimental strategies are effective for studying metabolic pathways of this compound?

Methodological Answer:

- Isotopic Labeling: Use ¹⁴C-labeled compounds to track metabolic products in urine/feces of rodent models .

- LC-MS/MS Analysis: Identify phase I (oxidation) and phase II (glucuronidation/sulfation) metabolites.

- Enzyme Inhibition Assays: Test inhibitors of CYP450 isoforms (e.g., ketoconazole for CYP3A4) to pinpoint key metabolic enzymes .

Critical Step: Validate metabolite structures with synthetic standards and compare to databases like NIST Chemistry WebBook .

Advanced Question: How to assess the environmental persistence of this compound in aquatic systems?

Methodological Answer:

- Degradation Studies:

- Analytical Tools:

- Gas Chromatography-Mass Spectrometry (GC-MS) for parent compound quantification.

- High-Resolution MS to identify transformation products (e.g., hydroxylated derivatives) .

Data Interpretation: Compare degradation rates to structurally similar compounds (e.g., 1-methylnaphthalene) to infer environmental mobility .

Advanced Question: What statistical approaches are recommended for analyzing contradictory genotoxicity data?

Methodological Answer:

- Risk of Bias (RoB) Assessment: Use tiered criteria (Table C-6/C-7) to evaluate study reliability (e.g., randomization, blinding, exposure characterization) .

- Meta-Analysis: Pool data from Ames tests, micronucleus assays, and Comet assays using random-effects models.

- Sensitivity Analysis: Exclude studies with high RoB (e.g., incomplete outcome reporting) and recalculate effect sizes .

Example: If conflicting results arise between bacterial reverse mutation (Ames) and mammalian cell assays, prioritize in vivo micronucleus data due to higher biological relevance .

Advanced Question: How to investigate structure-activity relationships (SAR) for this compound derivatives?

Methodological Answer:

- Computational Modeling: Perform DFT calculations (e.g., HOMO-LUMO gaps) to predict electrophilic reactivity.

- In Silico Toxicity Prediction: Use tools like OECD QSAR Toolbox to compare toxicity profiles with analogs (e.g., naphthalene-1-carbonitrile).

- Synthetic Modifications: Systematically vary substituents (e.g., halogens, methyl groups) and test cytotoxicity in parallel assays .

Validation: Corrogate computational predictions with experimental IC₅₀ values from dose-response studies .

Advanced Question: What are the critical data gaps in current research on this compound?

Identified Gaps (Based on Evidence):

Chronic Exposure Effects: No data on carcinogenicity or endocrine disruption after prolonged low-dose exposure .

Mechanistic Pathways: Limited understanding of interactions with nuclear receptors (e.g., AhR, PXR).

Susceptible Populations: No studies on age- or disease-modulated toxicity .

Research Priorities:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.